molecular formula C7H5BrN2 B122715 6-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 143468-13-7

6-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B122715
CAS No.: 143468-13-7
M. Wt: 197.03 g/mol
InChI Key: LKXJGVGBEDEAAW-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine is an organic compound with the molecular formula C7H5BrN2 It is a brominated derivative of pyrrolopyridine, characterized by a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of the reaction progress can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, in the presence of palladium catalysts.

    Oxidation and Reduction Reactions: The pyrrole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with ligands like triphenylphosphine. The reactions are often conducted in solvents like tetrahydrofuran (THF) or toluene.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine
  • 6-Bromo-1H-benzimidazole
  • 5-Bromo-1-methyl-1H-imidazole

Uniqueness

6-Bromo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXJGVGBEDEAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457223
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143468-13-7
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-7-azaindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone, 586 was dissolved in 20 mL of dioxane and 20 mL of 2M KOH (aq). This was stirred at ambient temperature until analysis indicated all of the starting material had been consumed (2 to 4 hours). The reaction was diluted with 50 mL of ethyl acetate and washed with 2×25 mL of NaHCO3 (aq. satd.) and 25 mL of brine. The organic layer was dried with sodium sulfate, evaporated and purified by column chromatography. Combined steps 2 and 3 gave approximately 65% overall yield.
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Synthesis routes and methods II

Procedure details

(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone 155 was dissolved in 20 mL of dioxane and 20 mL of 2M KOH (aq). This was stirred at ambient temperature until analysis indicated all of the starting material had been consumed (2 to 4 hours). The reaction was diluted with 50 mL of ethyl acetate and washed with 2×25 mL of NaHCO3 (aq. satd.) and 25 mL of brine. The organic layer was dried with sodium sulfate, evaporated and purified by column chromatography. Combined steps 2 and 3 gave approximately 65% overall yield.
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(6-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
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20 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

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O=Cc1ccccc1-n1ccc2ccc(Br)nc21
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Synthesis routes and methods V

Procedure details

A solution of 1-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine (0.046 g, 0.15 mmol) in methanol (5.0 mL) was added with 5 N aqueous sodium hydroxide (1.0 mL), and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, the residue was extracted with diethyl ether, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 6-bromo-1H-pyrrolo[2,3-b]pyridine (0.028 g, 95%).
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0.046 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
6-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
6-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
6-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
6-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
6-bromo-1H-pyrrolo[2,3-b]pyridine

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